Hispidacin

Anti-HSV-1 Triterpenoid Saponin Structure-Activity Relationship

Hispidacin (synonym: azukisaponin V; CAS 82793-05-3) is an oleanane-type triterpenoid saponin that was first isolated and structurally elucidated from Medicago hispida (Fabaceae). Its full chemical identity is soyasapogenol B 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-β-D-glucuronopyranoside, with a molecular formula of C₄₈H₇₈O₁₈ (MW ≈ 942.5 Da).

Molecular Formula C48H78O18
Molecular Weight 943.1 g/mol
CAS No. 82793-05-3
Cat. No. B12773062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHispidacin
CAS82793-05-3
Molecular FormulaC48H78O18
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8)O)(C)C)C)C)C)C)O)O)O)O)O
InChIInChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-38-34(57)33(56)37(64-42(38)66-41-36(59)32(55)30(53)24(19-49)62-41)39(60)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)27(51)18-44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-59H,10-20H2,1-8H3/t21-,23+,24+,25?,26?,27-,28?,29-,30+,31+,32-,33+,34-,35+,36+,37-,38+,40-,41+,42+,44-,45-,46?,47+,48+/m0/s1
InChIKeyVLJUKJIGOZEVIU-QZDXJYHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hispidacin (Azukisaponin V, CAS 82793-05-3) Procurement-Grade Profile for Triterpenoid Saponin Research


Hispidacin (synonym: azukisaponin V; CAS 82793-05-3) is an oleanane-type triterpenoid saponin that was first isolated and structurally elucidated from Medicago hispida (Fabaceae). Its full chemical identity is soyasapogenol B 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-β-D-glucuronopyranoside, with a molecular formula of C₄₈H₇₈O₁₈ (MW ≈ 942.5 Da) [1][2]. The compound belongs to the soyasapogenol B glycoside subclass, distinguished by a trisaccharide chain featuring a central glucosyl unit—a structural feature later shown to be critical for differential bioactivity within this congeneric series.

Why Soyasapogenol B Saponins Cannot Be Interchanged: The Hispidacin Differentiation Mandate


Soyasapogenol B glycosides bearing different sugar chains are frequently listed under the same generic “soyasaponin” umbrella, yet their antiviral and anti-inflammatory potencies diverge dramatically. The trisaccharide group attached to the C-3 hydroxyl of the aglycone dictates target engagement and pharmacodynamic magnitude; a single sugar substitution can alter bioactivity by an order of magnitude. Hispidacin (azukisaponin V) occupies the apex of the activity hierarchy within the soyasapogenol B trisaccharide series in both anti-HSV-1 and leucocyte migration inhibition assays [1][2]. Procurement of an under-characterized or misidentified soyasaponin therefore risks obtaining a compound with negligible efficacy, even when the shared aglycone core suggests chemical similarity.

Head-to-Head Quantitative Differentiation of Hispidacin Against Closest Soyasapogenol B Analogs


Anti-HSV-1 Activity Rank Order: Hispidacin (Azukisaponin V) Outperforms Soyasaponin II, Astragaloside VIII, and Soyasaponin I

Among the trisaccharide group of soyasapogenol B glycosides tested against herpes simplex virus type 1 (HSV-1) in Vero cell plaque-reduction assays, hispidacin (azukisaponin V) demonstrated the highest antiviral activity, with a potency rank order of azukisaponin V > soyasaponin II > astragaloside VIII ≫ soyasaponin I. The saponin bearing a glucosyl unit in the central sugar position (azukisaponin V) showed greater action, while soyasaponin I—differing only in the composition of the terminal and central sugar residues—was essentially inactive [1][2]. The differential activity is attributed to the requirement of a glucosyl (rather than galactosyl or xylosyl) moiety at the central position for optimal HSV-1 inhibition.

Anti-HSV-1 Triterpenoid Saponin Structure-Activity Relationship

Carrageenan-Induced Rat Paw Oedema: Hispidacin Exhibits ~10× Molar Potency Advantage Over Indomethacin

In the carrageenan-induced rat paw oedema model, hispidacin (azukisaponin V) isolated from Melilotus elegans produced oedema inhibition that was approximately ten times higher than that of the reference NSAID indomethacin when compared on an equimolar basis [1]. While the crude methanol extract (333.3 mg/kg) showed efficacy comparable to 1 mg/kg indomethacin, the purified saponin achieved markedly superior molar potency, confirming that the anti-inflammatory activity resides specifically in the azukisaponin V molecule rather than in co-occurring flavonoids or other extract constituents.

Anti-inflammatory Carrageenan Oedema In Vivo Pharmacology

Leucocyte Migration Inhibition: Hispidacin Demonstrates Functional Anti-Inflammatory Activity Distinct from Simple Cyclooxygenase Inhibitors

In a targeted bioassay-guided isolation from Melilotus officinalis, hispidacin (azukisaponin V) was identified as the principal leucocyte migration inhibitory constituent [1]. This mechanism-based activity is mechanistically distinct from cyclooxygenase inhibition, indicating that hispidacin may suppress inflammation through interference with leucocyte chemotaxis rather than prostaglandin synthesis. In contrast, the closely related soyasaponin I and soyasaponin II have not been reported to exhibit comparable leucocyte migration inhibitory properties.

Leucocyte Migration Anti-inflammatory Immunomodulation

Structural Determinant of Selectivity: Central Glucosyl Moiety Differentiates Hispidacin from Low-Activity Soyasaponin I

The Kinjo et al. (2000) study explicitly concluded that “the saponin having a glucosyl unit in the central sugar moiety seemed to show greater action” [1]. Hispidacin (azukisaponin V) contains a β-D-glucopyranosyl residue at the central position of the trisaccharide chain, whereas soyasaponin I—the least active member of the series—carries a galactosyl residue at the terminal position and lacks the central glucosyl unit. This single glyco-structural difference correlates with a >19‑fold activity differential in the HSV-1 plaque-reduction assay, providing a clear selection criterion for procurement specifications.

Structure-Activity Relationship Glycosylation Triterpenoid Saponin

High-Value Application Scenarios for Hispidacin (Azukisaponin V) Driven by Comparative Evidence


Antiviral Lead Discovery Targeting HSV-1: Prioritizing the Most Potent Soyasapogenol B Scaffold

When screening soyasapogenol B saponins for anti-HSV-1 activity, hispidacin (azukisaponin V) is the compound of choice because it occupies the top of the within-class potency hierarchy established by Kinjo et al. (2000). Using hispidacin as the starting scaffold ensures that the highest baseline activity is captured before any medicinal chemistry optimisation, avoiding the false-negative risk associated with soyasaponin I or astragaloside VIII [1].

Non-COX Anti-Inflammatory Pharmacology: Exploiting Leucocyte Migration Inhibition

For research programmes exploring COX-independent anti-inflammatory mechanisms—such as leucocyte chemotaxis blockade—hispidacin is the uniquely validated probe among soyasapogenol B saponins. Its isolation was specifically driven by leucocyte migration inhibitory activity, and the carrageenan oedema model confirmed its superior molar efficacy relative to indomethacin [1][2]. Substituting with soyasaponin II or soyasaponin I, which lack this validated mechano-pharmacological profile, would eliminate the pathway-relevant signal.

Glycosylation Structure–Activity Relationship (SAR) Studies: A Tool for Probing Central Sugar Requirements

The direct comparison across azukisaponin V, soyasaponin II, astragaloside VIII, and soyasaponin I provides a clean SAR data set for investigating how the identity of the central sugar residue modulates bioactivity in oleanane-type saponins. Hispidacin serves as the positive control (high activity, central glucosyl), while soyasaponin I serves as the negative control (minimal activity, non-glucosyl). This pairwise utility is directly supported by the Kinjo et al. (2000) findings [1].

Reference Standard for Quality Control of Leguminous Saponin Extracts

Because hispidacin has been unequivocally identified by NMR and mass spectrometry in multiple species (Medicago hispida, Melilotus elegans, Melilotus officinalis), it is suitable as an authenticated reference material for the standardisation of leguminous saponin extracts destined for pharmacological studies [1][2]. Its distinct CAS registry number and well-defined spectroscopic signature reduce the risk of misidentification that is prevalent among under-characterised soyasaponin mixtures.

Quote Request

Request a Quote for Hispidacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.